molecular formula C11H17NO3 B7590157 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid

Cat. No. B7590157
M. Wt: 211.26 g/mol
InChI Key: FTZUZFHVFNWNEG-AOGGBPEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid, also known as HDP-5, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the amino acid lysine and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation. Additionally, 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid in lab experiments is its specificity. 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has been shown to specifically inhibit the activity of COX-2 and HDACs, making it a useful tool for studying the role of these enzymes in inflammation and cancer. However, one limitation of using 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid is its low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the study of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the potential therapeutic applications of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid needs to be further elucidated to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid involves several steps, starting with the protection of the amino group of lysine. This is followed by the addition of a dienophile to the unprotected carboxylic acid group of lysine. The resulting product is then deprotected, and the dienophile is reduced to form 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid. The overall yield of this process is around 20%.

Scientific Research Applications

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-3-4-7-10(13)12-9-6-5-8-11(14)15/h2-4,7H,5-6,8-9H2,1H3,(H,12,13)(H,14,15)/b3-2+,7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZUZFHVFNWNEG-AOGGBPEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid

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